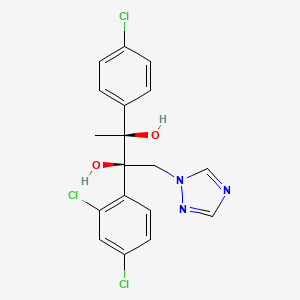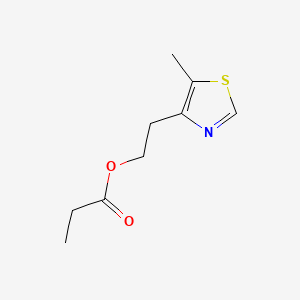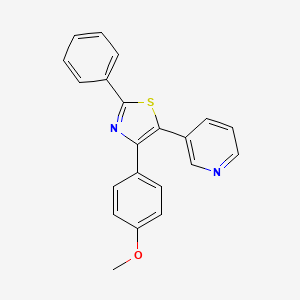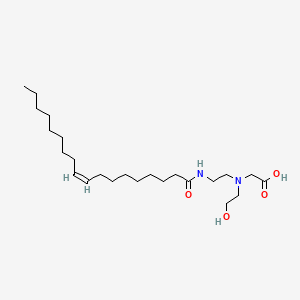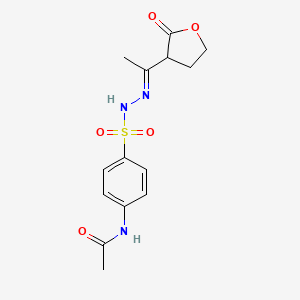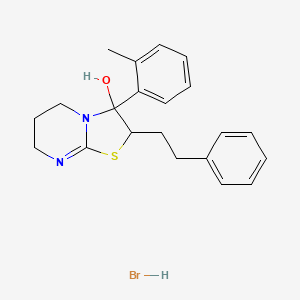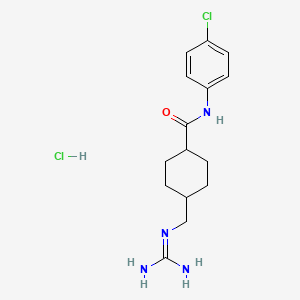
Cyclohexanecarboxamide, 4-(((aminoiminomethyl)amino)methyl)-N-(4-chlorophenyl)-, monohydrochloride, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxamide, 4-(((aminoiminomethyl)amino)methyl)-N-(4-chlorophenyl)-, monohydrochloride, trans- is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a cyclohexane ring, a carboxamide group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, 4-(((aminoiminomethyl)amino)methyl)-N-(4-chlorophenyl)-, monohydrochloride, trans- typically involves multiple steps One common method includes the reaction of cyclohexanecarboxylic acid with thionyl chloride to form the corresponding acyl chloride This intermediate is then reacted with 4-chloroaniline to produce the desired amide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxamide, 4-(((aminoiminomethyl)amino)methyl)-N-(4-chlorophenyl)-, monohydrochloride, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The presence of the chlorophenyl group allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanecarboxylic acid derivatives, while reduction can produce various amines.
Scientific Research Applications
Cyclohexanecarboxamide, 4-(((aminoiminomethyl)amino)methyl)-N-(4-chlorophenyl)-, monohydrochloride, trans- has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxamide, 4-(((aminoiminomethyl)amino)methyl)-N-(4-chlorophenyl)-, monohydrochloride, trans- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the chlorophenyl group enhances its binding affinity, while the aminoiminomethyl group contributes to its reactivity. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxamide derivatives: Compounds with similar structures but different substituents on the cyclohexane ring.
Chlorophenyl amides: Compounds containing the chlorophenyl group but with different amide linkages.
Uniqueness
Cyclohexanecarboxamide, 4-(((aminoiminomethyl)amino)methyl)-N-(4-chlorophenyl)-, monohydrochloride, trans- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
148270-00-2 |
|---|---|
Molecular Formula |
C15H22Cl2N4O |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-[(diaminomethylideneamino)methyl]cyclohexane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H21ClN4O.ClH/c16-12-5-7-13(8-6-12)20-14(21)11-3-1-10(2-4-11)9-19-15(17)18;/h5-8,10-11H,1-4,9H2,(H,20,21)(H4,17,18,19);1H |
InChI Key |
ZNMVDXYBEUCNTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN=C(N)N)C(=O)NC2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


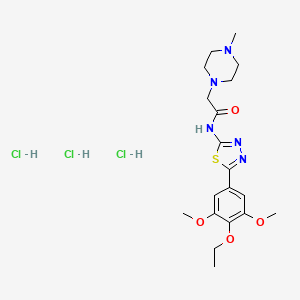
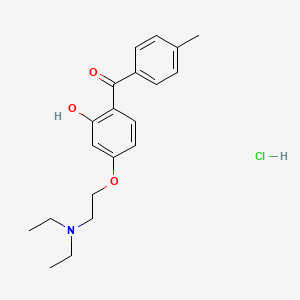
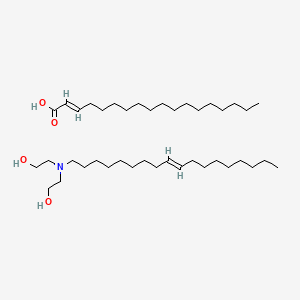

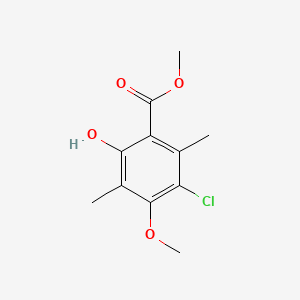
![3-[4-(Diethylamino)-2-hydroxyphenyl]-3-[2-methoxy-4-methyl-5-(phenylamino)phenyl]phthalide](/img/structure/B12696828.png)
![1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B12696838.png)
